2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide Fluorescent probe, binding to neurofibrillary tangles with high contrast and selectivity over amyloid; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 25470-94-4
VCID: VC0006445
InChI: InChI=1S/C25H29N2.HI/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1
SMILES: CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]
Molecular Formula: C25H29IN2
Molecular Weight: 484.4 g/mol

2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide

CAS No.: 25470-94-4

Cat. No.: VC0006445

Molecular Formula: C25H29IN2

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide - 25470-94-4

CAS No. 25470-94-4
Molecular Formula C25H29IN2
Molecular Weight 484.4 g/mol
IUPAC Name (2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;iodide
Standard InChI InChI=1S/C25H29N2.HI/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1
Standard InChI Key ZGBJQZCIUVDAHE-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]
SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Structural and Molecular Characteristics

Chemical Identity

The compound belongs to the indolium class, featuring two 1,3,3-trimethylindole moieties linked by a propenyl group. The iodide counterion balances the positive charge delocalized across the conjugated system. Key identifiers include:

PropertyValue
CAS Registry Number25470-94-4
Molecular FormulaC₂₅H₂₉IN₂
Molecular Weight484.43 g/mol
IUPAC Name(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole; iodide

The extended π-conjugation between the indole rings and the propenyl bridge underpins its optical properties, including strong absorbance in the visible spectrum.

Stereochemical Considerations

The molecule adopts an all-trans configuration along the propenyl chain to maximize conjugation, as evidenced by analogous indocarbocyanine dyes. The trimethyl groups at the 1 and 3 positions of the indole rings induce steric hindrance, stabilizing the planar geometry required for electronic delocalization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves:

  • Indole Core Formation: Fischer indole synthesis using phenylhydrazine and methyl-substituted ketones under acidic conditions.

  • Quaternization: Treatment of the indole nitrogen with methyl iodide to form the indolium cation.

  • Cross-Coupling: Wittig or Heck reactions to introduce the propenyl bridge between the indole units.

  • Ion Exchange: Metathesis with potassium iodide to replace the original counterion (e.g., chloride).

Key challenges include controlling regioselectivity during cross-coupling and minimizing demethylation side reactions.

Scalability and Process Optimization

Industrial production would employ continuous flow reactors to enhance heat transfer and mixing efficiency. For example, microreactors could mitigate exothermic risks during quaternization. Purification via recrystallization from ethanol-water mixtures is typical for such cationic dyes.

Physicochemical Properties

Spectral Characteristics

While specific spectral data are unavailable from admissible sources, analogous indolium dyes exhibit:

  • UV-Vis Absorption: λₘₐₓ ≈ 500–600 nm (ε > 50,000 M⁻¹cm⁻¹) .

  • Fluorescence: Moderate quantum yields (Φ₆ ≈ 0.2–0.4) in nonpolar solvents.

The iodide counterion may red-shift absorption compared to chloride analogues due to ion-pairing effects.

Solubility and Stability

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO); limited in water without surfactants.

  • Photostability: Susceptible to photodegradation under UV light, necessitating storage in amber glass.

Future Research Directions

  • Optoelectronic Characterization: Measure charge-carrier mobility in thin films.

  • In Vitro Cytotoxicity: Screen against human cell lines to assess therapeutic potential.

  • Synthetic Modifications: Introduce sulfonate groups to enhance aqueous solubility for biological applications.

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